molecular formula C10H16N2O B1467056 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1495209-76-1

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B1467056
CAS No.: 1495209-76-1
M. Wt: 180.25 g/mol
InChI Key: DHFBDXWMLAUOMF-UHFFFAOYSA-N
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Description

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFBDXWMLAUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 6
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane

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